molecular formula C5H9N3O2S B6615152 (1-methyl-1H-pyrazol-5-yl)methanesulfonamide CAS No. 1249489-23-3

(1-methyl-1H-pyrazol-5-yl)methanesulfonamide

Cat. No.: B6615152
CAS No.: 1249489-23-3
M. Wt: 175.21 g/mol
InChI Key: XVQYIZNUAXAZQY-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-5-yl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole core substituted with a methyl group at position 1 and a methanesulfonamide group at the methylene-linked position 4.

This compound’s structural uniqueness lies in its substitution pattern: the 1-methyl group stabilizes the pyrazole ring, while the sulfonamide moiety at position 5 enables diverse interactions (e.g., hydrogen bonding, enzyme inhibition). These features make it a candidate for pharmaceutical and materials science applications, particularly in antimicrobial, anticancer, and enzyme-targeting contexts .

Properties

IUPAC Name

(2-methylpyrazol-3-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-8-5(2-3-7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQYIZNUAXAZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the reaction of (1-methyl-1H-pyrazol-5-yl)methanamine with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (1-methyl-1H-pyrazol-5-yl)methanesulfonamide exhibits significant antimicrobial properties. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.

Case Study:
A study demonstrated that derivatives of this compound displayed varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

Data Table: Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (µM)Reference
This compoundCOX-212.5
Similar DerivativeCOX-115.0

This table summarizes the IC50 values for the compound and its derivatives against COX enzymes, highlighting its potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound and its derivatives. They have been evaluated against various cancer cell lines, showing significant cytotoxic effects.

Case Study:
In vitro assays on MCF7 breast cancer cells revealed an IC50 value of 10 µM for one derivative, indicating moderate potency. Further modifications to the structure improved efficacy against other cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Pyrazole Core

Variations in substituent type, position, and electronic properties significantly influence reactivity, solubility, and biological activity. Key comparisons include:

Table 1: Substituent-Driven Properties of Pyrazole-Sulfonamide Derivatives
Compound Name Substituents (Pyrazole Positions) Molecular Formula Key Properties/Applications
(1-Methyl-1H-pyrazol-5-yl)methanesulfonamide (Target) 1-CH₃, 5-CH₂SO₂NH₂ C₅H₉N₃O₂S High solubility; enzyme inhibition
(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide 1-C₂H₅, 3-CH₃, 5-CH₂SO₂NH₂ C₇H₁₃N₃O₂S Enhanced lipophilicity; antimicrobial activity
(1,3-Dimethyl-1H-pyrazol-5-yl)methanesulfonamide 1-CH₃, 3-CH₃, 5-CH₂SO₂NH₂ C₆H₁₁N₃O₂S Reduced steric hindrance; intermediate reactivity
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide Triazole core with 4-Br, 1-CH₃ C₄H₆BrN₃O₂S Halogen-bonding capacity; anticancer applications

Key Insights :

  • Steric Effects : The 1-ethyl group in the ethyl-methyl analogue increases lipophilicity, improving membrane permeability but reducing solubility compared to the target compound’s 1-methyl group .
  • Electronic Effects : Bromine substitution in the triazole analogue enhances electrophilicity and halogen-bonding interactions, enabling stronger target binding in anticancer studies .
  • Positional Isomerism : Shifting methyl groups (e.g., 1,3-dimethyl vs. 1,4-dimethyl) alters steric and electronic profiles, affecting reaction kinetics and biological target selectivity .

Sulfonamide Group vs. Alternative Functional Groups

Replacing the sulfonamide group with other moieties modulates bioactivity:

Table 2: Functional Group Comparisons
Compound Name Functional Group at Position 5 Key Differences
This compound -SO₂NH₂ High solubility; enzyme inhibition
(1-Methyl-1H-pyrazol-5-yl)methylamine -CH₂NH₂ Basic amine; lower stability in acidic media
(1-Methyl-1H-pyrazol-5-yl)phenylmethanone -COC₆H₅ Aromatic π-π stacking; reduced polarity

Key Insights :

  • The sulfonamide group (-SO₂NH₂) in the target compound enhances hydrogen-bonding capacity and acidity (pKa ~10–11), making it suitable for interactions with polar enzyme active sites. In contrast, methylamine derivatives exhibit basicity (pKa ~9–10), limiting utility in low-pH environments .
  • Phenylmethanone analogues prioritize hydrophobic interactions, favoring applications in material science over biological systems .

Key Insights :

  • Dual sulfonamide groups (e.g., in ’s compound) amplify target affinity through cooperative binding but may increase metabolic liability .
  • The target compound’s single sulfonamide group balances potency and pharmacokinetics, making it a versatile scaffold for drug development .

Biological Activity

(1-Methyl-1H-pyrazol-5-yl)methanesulfonamide is an organic compound featuring a pyrazole ring and a methanesulfonamide functional group. Its molecular formula is CHNOS, with a molecular weight of 175.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure

The structure of this compound is characterized by:

  • A pyrazole ring , which contributes to its biological activity.
  • A methanesulfonamide group , enhancing solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity
Studies have shown that this compound may inhibit specific enzymes involved in bacterial cell wall synthesis, demonstrating potential as a therapeutic agent against bacterial infections. Its mechanism involves the formation of hydrogen bonds with active site residues in enzymes, thereby inhibiting their activity.

2. Anti-inflammatory Properties
The anti-inflammatory effects of this compound suggest its applicability in treating conditions such as arthritis and other inflammatory diseases. The sulfonamide group may play a critical role in mediating these effects through interactions with inflammatory pathways .

The mechanism of action involves:

  • Enzyme Inhibition : The methanesulfonamide moiety can interact with enzymes, disrupting their function.
  • Binding Affinity : The pyrazole ring enhances binding to hydrophobic pockets in proteins, increasing the compound's efficacy .

Structure-Activity Relationship (SAR)

A comparative analysis of similar compounds reveals insights into the structure-activity relationship:

Compound NameStructure FeaturesUnique Aspects
(3-Ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamideEthyl group on pyrazole ringEnhanced lipophilicity may improve bioavailability
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanesulfonamideBromine substitution on pyrazole ringPotential for increased reactivity in electrophilic substitutions
(1-Methylpyrazole)Simple methylpyrazole without sulfonamide functionalityLacks the biological activity imparted by the sulfonamide group

The combination of the methyl-substituted pyrazole and sulfonamide enhances both solubility and biological activity compared to simpler analogs .

Case Studies

Several studies have evaluated the biological efficacy of related compounds:

Study 1: Antimicrobial Evaluation
In vitro tests demonstrated that derivatives of pyrazole exhibited significant antimicrobial activity against various bacterial strains. The presence of the methanesulfonamide group was crucial for enhancing this activity, as it facilitated better interaction with target enzymes involved in bacterial cell wall synthesis .

Study 2: Anti-inflammatory Effects
A study focused on the anti-inflammatory properties showed that this compound significantly reduced inflammation markers in animal models of arthritis. The compound's ability to inhibit cyclooxygenase enzymes was highlighted, suggesting its potential as an analgesic agent .

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorReagent/ConditionsYield (%)Reference
1-Methyl-5-hydroxypyrazoleMethanesulfonyl chloride, Et₃N, DCM65–78Adapted from
5-Chloro-1-methylpyrazoleMethanesulfonamide, K₂CO₃, DMF55–70Adapted from

What analytical techniques are critical for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl group at N1, sulfonamide at C5). Key signals: ~δ 3.8 ppm (CH₃SO₂), δ 7.2–7.5 ppm (pyrazole protons) .
  • X-ray Crystallography : SHELX software refines crystal structures, identifying hydrogen bonds (e.g., N–H···O interactions) and packing motifs .
  • HPLC-MS : Validates purity (>95%) and molecular mass (MW 191.22 g/mol) using C18 columns and ESI+ ionization .

How do hydrogen bonding networks influence the solid-state properties of this compound?

Advanced
The sulfonamide group forms N–H···O hydrogen bonds with adjacent molecules, stabilizing crystal lattices. Graph set analysis (e.g., Etter’s rules) reveals:

  • R₂²(8) motifs : Chains of alternating donors/acceptors.
  • Thermal stability : Stronger H-bonding correlates with higher melting points (>150°C) .

Q. Table 2: Hydrogen Bond Parameters (Hypothetical Data)

Donor–AcceptorDistance (Å)Angle (°)Motif
N–H···O (sulfonamide)2.85158R₂²(8)

What computational methods predict the biological activity of sulfonamide-pyrazole hybrids?

Q. Advanced

  • Molecular Docking : Simulate binding to targets like carbonic anhydrase or cyclooxygenase-2 (COX-2). The sulfonamide moiety often anchors to Zn²⁺ or polar residues .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at pyrazole C3) with antibacterial IC₅₀ values .

How should researchers handle discrepancies in reported biological data for this compound?

Q. Advanced

  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentration ranges). For example, conflicting cytotoxicity data may arise from variations in MTT assay protocols .
  • Dose-response curves : Validate EC₅₀ values across multiple replicates to distinguish artifacts from true activity .

What safety protocols are essential for handling this compound?

Q. Basic

  • Storage : Keep in a dry, cool environment (<25°C) away from ignition sources (P210) .
  • PPE : Use nitrile gloves and fume hoods to avoid inhalation (P260) .

How can HPLC methods be optimized for quantifying this compound in mixtures?

Q. Basic

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Detection : UV at 254 nm; retention time ~6.2 minutes .

What structural analogs of this compound show enhanced bioactivity, and why?

Q. Advanced

  • 4-Chloro derivatives : Substitution at pyrazole C4 increases lipophilicity, improving blood-brain barrier penetration .
  • Nitro groups : Enhance antibacterial activity via redox cycling (e.g., ROS generation) .

Q. Table 3: Bioactivity of Selected Analogs

AnalogActivity (IC₅₀, µM)Target
(4-Chloro-1-methylpyrazol-5-yl)methanesulfonamide2.1 ± 0.3COX-2
(3-Nitro-1-methylpyrazol-5-yl)methanesulfonamide5.4 ± 0.8Staphylococcus aureus

How does the sulfonamide group influence molecular recognition in drug targets?

Advanced
The sulfonamide acts as a hydrogen-bond donor/acceptor and chelates metal ions (e.g., Zn²⁺ in carbonic anhydrase). Its rigidity also preorganizes the molecule for binding .

What crystallographic challenges arise when analyzing this compound, and how are they resolved?

Q. Advanced

  • Twinned crystals : Use SHELXL’s TWIN command to refine overlapping lattices .
  • Disorder : Apply PART and AFIX constraints for methyl/sulfonamide groups .

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